Cas no 2596-55-6 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine)

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine structure
2596-55-6 structure
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine
2596-55-6
C20H26N10O13P2
676.4272
276813
188964

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Properties

Names and Identifiers

    • Adenosine5'-(trihydrogen diphosphate), P'&reg
    • 5'-ester with adenosine
    • Adenosine5'-(trihydrogen pyrophosphate), 5'®5'-ester with adenosine (8CI)
    • Adenosine 5'-diphosphate, 5'®5'-ester with adenosine (6CI)
    • Adenosine 5'-pyrophosphate, 5'-ester with adenosine (7CI)
    • Ap2A
    • Diadenosine5',5'-pyrophosphate
    • Diadenosine 5'-pyrophosphate
    • Diadenosine pyrophosphate
    • P1,P2-Di(adenosine-5') diphosphate
    • P1,P2-Di(adenosine-5') diphosphate
    • Diadenosine 2 pyrophosphate
    • Diadenosine 5'-pyrophosphate
    • Diadenosine 5',5'-pyrophosphate
    • Ap A
    • Adenosine 5'-pyrophosphate, 5'-ester with adenosine (7CI)
    • Adenosine 5'-diphosphate, 5'→5'-ester with adenosine (6CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with adenosine (8CI)
    • Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine
    • 2596-55-6
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
    • Adenosine 5'-(trihydrogen diphosphate), 5'-5'-ester with adenosine
    • Adenosine monophosphate-adenosine
    • AP-A
    • Adenosine 5'-diphosphate, 5'→5'-ester with adenosine (6CI)
    • Diadenosine 5',5'-pyrophosphate
    • +Expand
    • POAWSERMDAWXQU-VQFZJOCSSA-N
    • 3
    • [C@@H]1(N2C3=C(C(=NC=N3)N)N=C2)O[C@H](CO)[C@@H](O)[C@H]1O.P(OC[C@H]1O[C@@H](N2C3=C(C(=NC=N3)N)N=C2)[C@H](O)[C@@H]1O)(O)(O)=O

Computed Properties

  • 676.116
  • 8
  • 21
  • 10
  • 676.116
  • 45
  • 1160
  • 0
  • 8
  • 0
  • 0
  • 0
  • 1
  • _5.5
  • 341Ų

Experimental Properties

  • 1.981
  • 1143.9°Cat760mmHg
  • 645.6°C
  • 2.43

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1R:S:H2O, S:MeCN, 1 h, 40°C
2.1
Reference
One-pot synthesis of nucleotides in water medium
By Depaix, Anais et al, Phosphorus, 2019, 194(4-6), 335-336

Synthetic Circuit 2

Reaction Conditions
1.1R:R:1H-Imidazole, S:H2O, S:MeCN, 16 h, 40°C
Reference
One-Pot Synthesis of Nucleotides and Conjugates in Aqueous Medium
By Depaix, Anais et al, European Journal of Organic Chemistry, 2017, 2017(2), 241-245

Synthetic Circuit 3

Reaction Conditions
1.1R:R:Na4P2O7, R:NaOH, C:MgCl2, S:H2O, 0°C, pH 7.5
1.2R:EtN=C=N(CH2)3NMe2 •HCl, 10 s, 0°C; 0°C
Reference
Spontaneous formation of RNA strands, peptidyl RNA, and cofactors
By Jauker, Mario et al, Angewandte Chemie, 2015, 54(48), 14564-14569

Synthetic Circuit 4

Reaction Conditions
1.1R:R:1H-Imidazole, S:D2O, 1 h, 37°C
1.218 h, 37°C
1.3C:Alkaline phosphatase, S:H2O, 24 h, 30°C, pH 8
Reference
A Simple Synthesis of Sugar Nucleoside Diphosphates by Chemical Coupling in Water
By Tanaka, Hidenori et al, Angewandte Chemie, 2012, 51(46), 11531-11534

Synthetic Circuit 5

Reaction Conditions
1.1
Reference
Product class 16: phosphoric acid and derivatives
By McKenna, C. E. et al, Science of Synthesis, 2009, 42, 779-921

Synthetic Circuit 6

Reaction Conditions
1.1S:C5H5N, 30 min, rt; overnight, rt
1.2S:MeOH, rt
1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt
2.1R:S:C5H5N, 30 min, rt
2.2S:H2O, rt; 30 min, rt
3.1R:Me3SiN=CMeOSiMe3, S:MeCN, 1 h, rt
3.2R:rt
3.3R:Et3N, S:MeOH, rt
1.1S:C5H5N, 30 min, rt; overnight, rt
1.2S:MeOH, rt
1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt
2.1R:S:C5H5N, 30 min, rt
2.2S:H2O, rt; 30 min, rt
3.1S:MeCN, rt
4.1R:I2
5.1S:DMF
5.2R:NH4OH, S:H2O, rt
Reference
Efficient Chemical Synthesis of AppDNA by Adenylation of Immobilized DNA-5'-monophosphate
By Dai, Qing et al, Organic Letters, 2009, 11(5), 1067-1070

Synthetic Circuit 7

Reaction Conditions
1.1S:H2O, S:t-BuOH, 3 h, reflux; overnight, reflux; reflux → rt
1.2S:MeOH, S:Et2O, rt
1.1S:MeOH, 30 min, rt
2.1S:C5H5N, 72 h, rt
2.2R:NaOH, S:H2O, rt, pH 8
Reference
Simple Synthesis of P1P2-Diadenosine 5'-Pyrophosphate
By Millo, Enrico et al, Synthetic Communications, 2008, 38(19), 3260-3269

Synthetic Circuit 8

Reaction Conditions
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
2.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
2.2R:EtN(Pr-i)2, S:H2O, 10 min, 0°C; 10 min, 0°C
3.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
4.1R:(polymer-bound)R:EtN(Pr-i)2, S:THF, 24 h, 4°C
5.1R:S:THF, S:DMSO, 48 h, rt
6.1R:t-BuOOH, S:Me(CH2)8Me, S:THF, 2.5 h, rt
7.1R:DBU, S:THF, 48 h, rt
Reference
Solid-Phase Synthesis of Symmetrical 5',5'-Dinucleoside Mono-, Di-, Tri-, and Tetraphosphodiesters
By Ahmadibeni, Yousef and Parang, Keykavous, Organic Letters, 2007, 9(22), 4483-4486

Synthetic Circuit 9

Reaction Conditions
1.1R:4-Ethylmorpholine, C:Pb(NO3)2, S:H2O, 1 d, 20°C, pH 7.3
Reference
Chiral Selection in Oligoadenylate Formation in the Presence of a Metal ion Catalyst or Poly(U) Template
By Osawa, Kazuomi et al, Origins of Life and Evolution of Biospheres, 2005, 35(3), 213-223

Synthetic Circuit 10

Reaction Conditions
1.1R:N-Methylmorpholine, R:HCl, C:MnCl2, S:H2O
Reference
Divalent metal ion-catalyzed pyrophosphate bond formation in aqueous solution. Synthesis of nucleotides containing polyphosphate
By Sawai, H. et al, Nucleosides & Nucleotides, 1992, 11(2-4), 773-85

Synthetic Circuit 11

Reaction Conditions
1.1R:Et3N, R:PPh3, R:2-PySSPy-2, S:DMF
1.2R:NaClO4, S:Et2O, S:Me2CO
Reference
Unexpectedly facile synthesis of symmetrical P1,P2-dinucleoside 5'-pyrophosphates
By Kanavarioti, Anastassia et al, Tetrahedron Letters, 1991, 32(43), 6065-8

Synthetic Circuit 12

Reaction Conditions
1.1C:MnCl2
Reference
Facile synthesis of nucleotides containing polyphosphates by manganese(II) and cadmium(II) ion-catalyzed pyrophosphate bond formation in aqueous solution
By Shimazu, Masamitsu et al, Tetrahedron Letters, 1990, 31(2), 235-8

Synthetic Circuit 13

Reaction Conditions
1.1R:R:NaOH, C:MgCl2, S:H2O, 0°C, pH 7.5
1.2R:EtN=C=N(CH2)3NMe2 •HCl, 10 s, 0°C; 0°C
Reference
Spontaneous formation of RNA strands, peptidyl RNA, and cofactors
By Jauker, Mario et al, Angewandte Chemie, 2015, 54(48), 14564-14569

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Raw materials

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Preparation Products

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Related Literature

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